

Spectroscopic analysis (NMR, IR, Mass Spec) of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide.

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Compound of Interest

Compound Name: 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

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Spectroscopic Analysis of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the compound **4-(3,4-dimethoxyphenethyl)-3-thiosemicarbazide**. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, outlines generalized experimental protocols, and presents this information in a structured format for researchers in drug discovery and development.

Compound Overview

4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide is a thiosemicarbazide derivative with potential applications in medicinal chemistry, given that thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.^{[1][2][3]} The accurate characterization of this molecule is crucial for its development as a potential therapeutic agent.

Chemical Structure and Properties:

- Molecular Formula: C₁₁H₁₇N₃O₂S[4]
- Molecular Weight: 255.34 g/mol
- Melting Point: 135 °C
- Appearance: Expected to be a solid at room temperature.

Predicted Spectroscopic Data

While specific experimental spectra for **4-(3,4-dimethoxyphenethyl)-3-thiosemicarbazide** are not readily available in the public domain, the following tables summarize the expected spectroscopic data based on the chemical structure and known spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in Table 1.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|-----------------------------|--------------------------------|---------------|-------------|
| Ar-H (Aromatic) | 6.7 - 6.9 | Multiplet | 3H |
| -OCH ₃ (Methoxy) | ~3.8 | Singlet | 6H |
| -CH ₂ - (Ethyl) | 2.8 - 3.0 | Triplet | 2H |
| -CH ₂ - (Ethyl) | 3.6 - 3.8 | Quartet | 2H |
| -NH- | Variable | Broad Singlet | 1H |
| -NH ₂ | Variable | Broad Singlet | 2H |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are outlined in Table 2.

| Carbon Assignment | Predicted Chemical Shift (ppm) |
|-----------------------------|--------------------------------|
| C=S (Thiocarbonyl) | 175 - 185 |
| Ar-C (Aromatic) | 110 - 150 |
| -OCH ₃ (Methoxy) | ~55 |
| -CH ₂ - (Ethyl) | 30 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for **4-(3,4-dimethoxyphenethyl)-3-thiosemicarbazide** are listed in Table 3. The presence of N-H, C=S, and C-O bonds will give rise to distinct peaks.[5][6] [7]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm ⁻¹) |
|------------------|------------------|---|
| N-H | Stretching | 3100 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=S | Stretching | 1050 - 1250 |
| C-N | Stretching | 1250 - 1350 |
| C-O (Methoxy) | Stretching | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **4-(3,4-dimethoxyphenethyl)-3-thiosemicarbazide**, the key expected peaks are detailed in Table 4.

| m/z Value | Assignment |
|-----------|----------------------------|
| 255 | $[M]^+$ (Molecular Ion) |
| 164 | $[M - NH_2CSNH]^+$ |
| 151 | $[M - CH_2CH_2NHCSNH_2]^+$ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **4-(3,4-dimethoxyphenethyl)-3-thiosemicarbazide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
 - A longer acquisition time and a higher number of scans will be required compared to ¹H NMR.

- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, the spectrum is recorded in the range of 4000-400 cm^{-1} .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

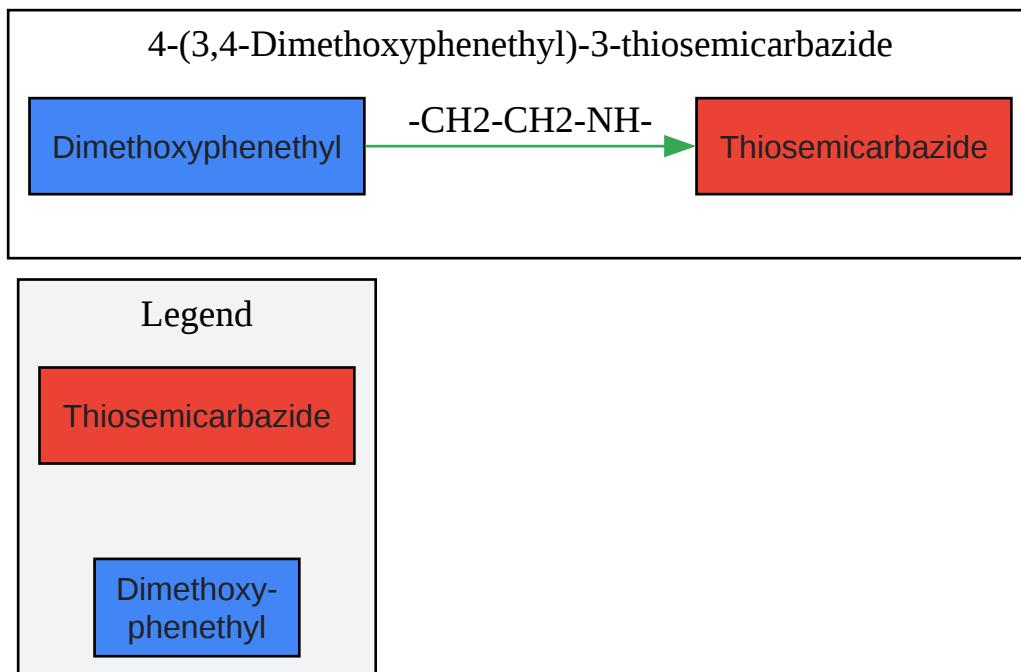
- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak ($[M]^+$) and major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks.

Visualizations

Chemical Structure and Key Functional Groups

The following diagram illustrates the chemical structure of **4-(3,4-dimethoxyphenethyl)-3-thiosemicarbazide** and highlights the key functional groups relevant to its spectroscopic analysis.

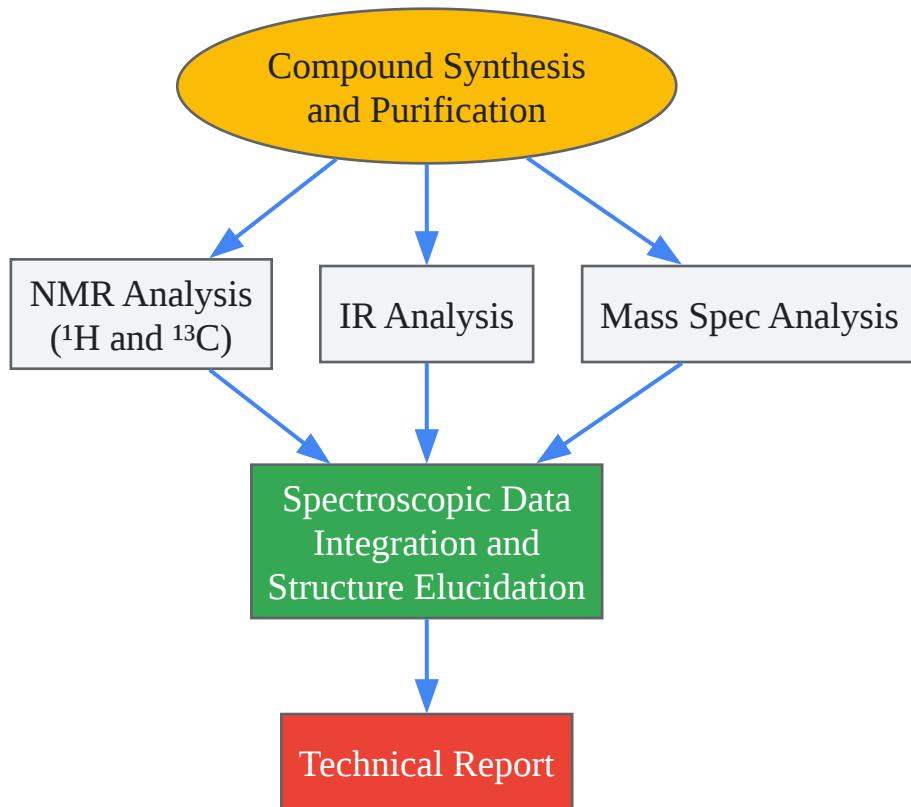


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Caption: Key functional moieties of the target compound.

Experimental Workflow

The logical flow of the spectroscopic analysis is depicted in the following workflow diagram.



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